2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate
Overview
Description
“2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate” is a chemical compound with the molecular formula C15H15N5O4 . It is also known by other names such as “2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate” and “Acyclovir Benzoate” among others .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-amino-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one (acyclovir) with various substituted phenyl moieties in the presence of dicyclohexyl carbodiimide and N,N-dimethylamino pyridine using N,N-dimethyl formamide .Molecular Structure Analysis
The molecular weight of the compound is 329.31 g/mol . The InChI representation of the compound isInChI=1S/C15H15N5O4/c16-15-18-12-11(13(21)19-15)17-8-20(12)9-23-6-7-24-14(22)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H3,16,18,19,21)
. The compound’s canonical SMILES representation is C1=CC=C(C=C1)C(=O)OCCOCN2C=NC3=C2N=C(NC3=O)N
. Chemical Reactions Analysis
The compound’s IR spectrum shows peaks at 3415 cm-1 (-NH), 1720 cm-1 (-C=O), and 1598 cm-1 (aromatic –C=C) . The 1H NMR spectrum (DMSO-400MHz) shows peaks at 3.80-3.86(t, 2H, -OCH2), 4.31-4.42(t, 2H, -CH2OCO), 5.80(s, 2H, -NCH2O), 7.44-7.56(m, 4H, -ArH), 7.80(s, 1H, -NCHN), 8.42(s, 2H, -NH2) . The 13C NMR spectrum (DMSO-100MHz) shows peaks at 64.0, 68.8, 69.2, 117.5, 128.7, 131.2, 134.0, 138.6, 140.4, 151.6, 157.0 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 329.31 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 7 . The exact mass of the compound is 329.11240398 g/mol .Scientific Research Applications
Vibrational Spectroscopy and Molecular Docking Studies
A comprehensive vibrational analysis of a similar compound, 2-[(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)methoxy]-3-hydroxypropyl (2S)-2-amino-3-methylbutanoate, was conducted using Gaussian03W software. This research provided insights into the optimized molecular structure and vibrational frequencies of the compound. Additionally, electronic properties were analyzed, indicating similarities to bioactive molecules. Natural Bond Orbital analysis and other advanced techniques were employed to understand the chemical properties and potential anti-viral activity of the compound against various viral proteins as revealed by molecular docking studies (Rizwana, Prasana, Muthu, & Abraham, 2020).
Synthetic Studies and Tautomerism
Research on N-Methoxy-9-methyl-9H-purin-6-amines, which bear similarity to the compound , has shown significant variations in amino/imino tautomer ratios. These tautomers were identified using NMR methods, contributing to the understanding of the compound’s chemical behavior. This study's insights into the synthesis and reactivity of such compounds could be relevant for further research on 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate (Roggen & Gundersen, 2008).
Synthesis and Structure Analysis
Another related study focused on the synthesis and crystal structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate. Understanding the crystallization and molecular structure of such compounds provides a framework that could be applicable to the study of this compound, particularly in terms of its physical and chemical properties (Manolov, Morgenstern, & Hegetschweiler, 2012).
Mechanism of Action
Target of Action
The primary target of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate is the DNA of viruses . This compound is an impurity of Acyclovir, a well-known antiviral drug .
Mode of Action
The compound acts by inhibiting the production of the virus’s DNA . This inhibition prevents the virus from replicating and spreading, thereby controlling the infection .
Biochemical Pathways
It is known that the compound interferes with theDNA synthesis pathway of the virus . By inhibiting DNA synthesis, the compound prevents the virus from replicating and spreading.
Pharmacokinetics
It is known that similar compounds, such as acyclovir, are well-absorbed and distributed throughout the body
Result of Action
The result of the compound’s action is the inhibition of viral replication . This leads to a decrease in the viral load in the body, helping to control and potentially eliminate the infection .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for sustained antiviral activity. Prolonged exposure to the compound may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its antiviral effects over extended periods, although its potency may decrease over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s antiviral activity plateaus beyond a certain dosage, indicating that increasing the dose does not proportionally enhance its efficacy. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nucleotide metabolism . The compound interacts with enzymes such as thymidine kinase, which phosphorylates it to form active metabolites. These metabolites are then incorporated into viral DNA, leading to chain termination and inhibition of viral replication. Additionally, this compound may affect metabolic flux and metabolite levels, further influencing its antiviral activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound is distributed to various cellular compartments, including the nucleus, where it exerts its antiviral effects. The localization and accumulation of this compound are influenced by its interactions with cellular transporters, which facilitate its uptake and distribution.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound is primarily localized in the nucleus, where it interacts with viral DNA polymerase and other components of the DNA replication machinery. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its antiviral efficacy. The compound’s localization within the nucleus allows it to effectively inhibit viral replication and reduce viral load in infected cells.
Properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c16-15-18-12-11(13(21)19-15)17-8-20(12)9-23-6-7-24-14(22)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H3,16,18,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZMDVUJLSYFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCOCN2C=NC3=C2N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403213 | |
Record name | AC1NANKY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59277-91-7 | |
Record name | AC1NANKY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.